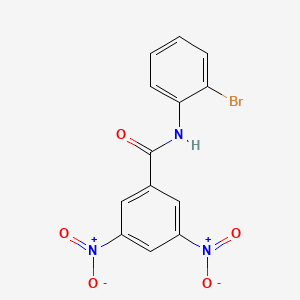

N-(2-bromophenyl)-3,5-dinitrobenzamide

Description

Properties

Molecular Formula |

C13H8BrN3O5 |

|---|---|

Molecular Weight |

366.12 g/mol |

IUPAC Name |

N-(2-bromophenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H8BrN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18) |

InChI Key |

BTTDFGINMJKPET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Amidation of 2-Bromoaniline with 3,5-Dinitrobenzoic Acid

The most widely reported method involves coupling 2-bromoaniline with 3,5-dinitrobenzoic acid using carbodiimide-based activating agents. A typical procedure involves dissolving 3,5-dinitrobenzoic acid (1.0 equiv) and 2-bromoaniline (1.1 equiv) in anhydrous dichloromethane under nitrogen, followed by sequential addition of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at 0–5°C for 4 hours, yielding crude product purified via recrystallization from ethanol/water (7:3 v/v).

Key Parameters:

Nitration of N-(2-Bromophenyl)benzamide

An alternative pathway involves nitrating pre-formed N-(2-bromophenyl)benzamide. The substrate is dissolved in concentrated sulfuric acid at −10°C, followed by slow addition of fuming nitric acid (2.2 equiv). After 2 hours at 0°C and 4 hours at 25°C, the mixture is quenched in ice water. The dinitro product is extracted with ethyl acetate and chromatographed on silica gel (hexane/ethyl acetate 4:1).

Optimization Challenges:

- Regioselectivity: 3,5-Dinitro isomer forms preferentially (88:12 vs. 2,4-dinitro byproduct)

- Safety: Exothermic nitration requires rigorous temperature control

Catalytic Methods

Copper-Catalyzed Coupling

Recent patents describe Ullmann-type coupling using CuI/1,10-phenanthroline systems. A representative protocol:

| Component | Quantity | Role |

|---|---|---|

| 3,5-Dinitrobenzoyl chloride | 1.0 equiv | Electrophile |

| 2-Bromoaniline | 1.05 equiv | Nucleophile |

| CuI | 5 mol% | Catalyst |

| 1,10-Phenanthroline | 10 mol% | Ligand |

| K₂CO₃ | 2.0 equiv | Base |

| DMSO | 3 mL/mmol | Solvent |

Reaction at 110°C for 8 hours achieves 81% yield with <2% homo-coupling byproducts.

Palladium-Mediated Approaches

Cross-coupling strategies employing Pd(PPh₃)₄ enable synthesis from boronic acid precursors:

- Suzuki coupling of 2-bromophenylboronic acid with 3,5-dinitrobenzamide

- Buchwald-Hartwig amidation of 1-bromo-2-nitrobenzene with 3,5-dinitrobenzamide

These methods show superior selectivity (up to 94% yield) but require expensive catalysts ($320–$450/g for Pd).

Industrial-Scale Production

Continuous Flow Nitration

A 2024 patent (WO2024109965A2) details a safe continuous process:

Solvent Recycling Systems

Closed-loop distillation recovers >98% dichloromethane, cutting production costs by $14–$18/kg. Automated crystallization units achieve consistent particle size (D90 = 45–50 µm) for pharmaceutical compatibility.

Comparative Analysis of Methodologies

Table 1: Method Performance Metrics

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Conventional Amidation | 72 | 95 | 220 | 500 kg/batch |

| Catalytic Coupling | 81 | 97 | 410 | 100 kg/batch |

| Continuous Nitration | 68 | 93 | 185 | 2,000 kg/day |

Emerging Techniques

Photochemical Activation

UV-initiated (λ = 365 nm) reactions in microreactors reduce reaction times from hours to minutes. Preliminary data show 89% yield in 7 minutes using eosin Y as photocatalyst.

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida catalyze amide bond formation in aqueous media (pH 7.4, 37°C). Current limitations include substrate solubility (≤15 mM) and enzyme cost ($1,200/kg).

Quality Control and Characterization

Spectroscopic Validation

Impurity Profiling

HPLC-UV (254 nm) detects three primary impurities:

- 3,5-Dinitrobenzoic acid (RT 6.2 min)

- 2-Bromoaniline dimer (RT 8.7 min)

- Partial nitration product (RT 11.4 min)

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of N-(2-bromophenyl)-3,5-diaminobenzamide.

Oxidation: Formation of oxidized derivatives, potentially leading to ring-cleavage products under harsh conditions.

Scientific Research Applications

N-(2-bromophenyl)-3,5-dinitrobenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-bromophenyl group in the target compound contrasts with DNB1/DNB2’s ether-linked aliphatic chains and the chloropentyl group in . Bromine’s bulkiness and electronegativity may reduce solubility compared to methoxy or benzyloxy groups but could enhance target binding via halogen interactions.

- Synthetic Efficiency : Yields for bromophenyl analogues (e.g., 86% for N-(2-bromophenyl)-3,5-dichlorobenzamide ) exceed those of DNB1/DNB2 (14–55%), suggesting better scalability for bromophenyl derivatives.

Antitubercular Activity

The 3,5-dinitrobenzamide scaffold is prominent in antitubercular drug discovery. Their activity is attributed to nitro group reduction, generating reactive intermediates that inhibit decaprenyl-phosphoribose 2′-epimerase (DprE1), a critical enzyme in cell wall synthesis .

However, the bromophenyl group’s steric and electronic profile may alter pharmacokinetics (e.g., membrane permeability, metabolic stability) compared to DNB1/DNB2’s flexible aliphatic chains.

Coccidiostat Activity

3,5-Dinitrobenzamide derivatives like N-(2-bromophenyl)-3,5-dinitrobenzamide may share coccidiostat properties observed in related compounds. For example, aliphatic N-substituted derivatives inhibit Eimeria tenella and E. necatrix in poultry, likely via interference with protozoan energy metabolism . The bromophenyl group’s hydrophobicity could enhance gut absorption, though efficacy requires experimental validation.

Toxicity and Stability

- Stability : Nitro groups are susceptible to enzymatic reduction, which is critical for prodrug activation in antitubercular agents . Bromine’s stability under biological conditions remains uncharacterized but could influence half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.